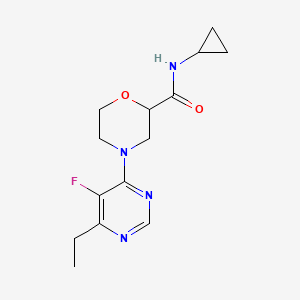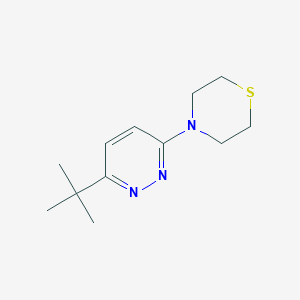![molecular formula C14H20N6O2 B15121203 5-methoxy-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15121203.png)
5-methoxy-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine ring linked through an ether bond. The presence of the triazole ring adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the triazole and piperidine intermediates. The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. The piperidine ring is often prepared through reductive amination of a suitable ketone with an amine.
The final step involves the coupling of the triazole-piperidine intermediate with the pyrimidine ring, which is typically achieved through nucleophilic substitution reactions under basic conditions. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The triazole ring can be reduced to a triazoline under hydrogenation conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions with solvents like THF or dimethylformamide (DMF).
Major Products
Oxidation: Formation of 5-hydroxy-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine.
Reduction: Formation of 5-methoxy-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)triazoline.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-methoxy-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methoxy-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities. The piperidine ring can interact with neurotransmitter receptors, potentially modulating neurological functions. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to various proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Shares the triazole ring but differs in the core structure.
5-methoxy-2-nitrobenzoic acid: Contains a methoxy group but has a nitro group instead of the triazole and piperidine rings.
2-acetamido-5-methoxybenzoic acid: Similar methoxy substitution but with an acetamido group.
Uniqueness
5-methoxy-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of the triazole, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C14H20N6O2 |
|---|---|
Molecular Weight |
304.35 g/mol |
IUPAC Name |
5-methoxy-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C14H20N6O2/c1-21-13-10-15-14(16-11-13)22-12-2-6-19(7-3-12)8-9-20-17-4-5-18-20/h4-5,10-12H,2-3,6-9H2,1H3 |
InChI Key |
CIQLSDXZCGDETP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)CCN3N=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15121120.png)

![4-(2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15121125.png)
![6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15121138.png)
![N-(4-fluorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B15121144.png)
![2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B15121145.png)
![4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15121146.png)
![N-cyclopropyl-4-[(pyridin-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B15121148.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B15121164.png)
![5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B15121166.png)
![3-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15121181.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B15121188.png)
![1-(3-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B15121191.png)
